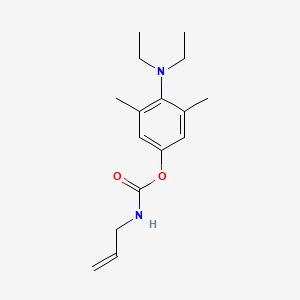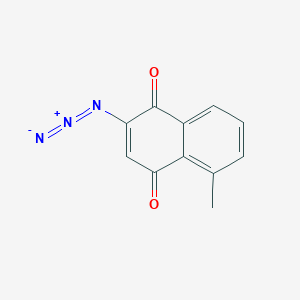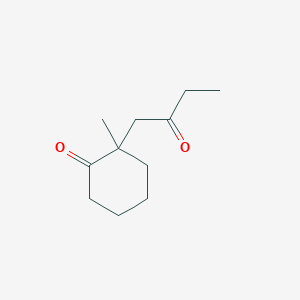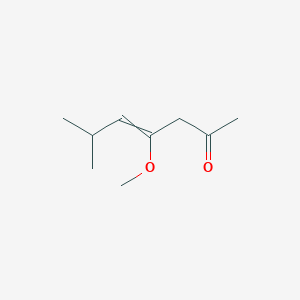
(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a 2-methoxyprop-1-en-1-yl moiety, with bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-methoxyprop-1-en-1-yl bromide. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, or alkoxides. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various phosphonium salts with different anions.
Oxidation Reactions: Phosphine oxides or other oxidized derivatives.
Reduction Reactions: Phosphine or other reduced species.
Applications De Recherche Scientifique
(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the formation of phosphonium ylides, which are key intermediates in various chemical reactions. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methoxy-ethyl)(triphenyl)phosphanium bromide
- Triphenylpropargylphosphonium bromide
- (1-Methyl-2-(methylidynesilyl)ethyl)(triphenyl)phosphanium bromide
Uniqueness
(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the 2-methoxyprop-1-en-1-yl group differentiates it from other phosphonium salts, providing unique chemical and biological properties.
Propriétés
Numéro CAS |
60661-64-5 |
|---|---|
Formule moléculaire |
C22H22BrOP |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
2-methoxyprop-1-enyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H22OP.BrH/c1-19(23-2)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-18H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
RAPJFZIPGSYOKB-UHFFFAOYSA-M |
SMILES canonique |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)

![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)


![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)


